5-Benzo[1,3]dioxol-5-ylmethylene-1,3-dimethyl-pyrimidine-2,4,6-trione
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-15-12(17)9(13(18)16(2)14(15)19)5-8-3-4-10-11(6-8)21-7-20-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIXEVBCIWHNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethyl Intermediate Coupling
A patent-published method involves the use of 5-(chloromethyl)benzo[d]dioxole as a key intermediate. This approach employs nucleophilic substitution under basic conditions to attach the benzodioxole moiety to a pyrimidine trione core.
Procedure :
-
Step 1 : A suspension of 1,3-dimethylbarbituric acid (10.0 mmol) and 5-(chloromethyl)benzo[d]dioxole (10.0 mmol) in dichloromethane is stirred with potassium fluoride (10.0 mmol) at room temperature for 12 hours.
-
Step 2 : The solvent is removed under reduced pressure, and the residue is extracted with dichloromethane. Drying over sodium sulfate followed by solvent evaporation yields the crude product.
-
Purification : Recrystallization from diisopropylether affords the pure compound in 78% yield .
Key Variables :
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Base | Potassium fluoride |
| Reaction Time | 12 hours |
| Yield | 78% |
This method is notable for avoiding toxic catalysts and achieving high diastereoselectivity due to steric control during coupling.
Microwave-Assisted Cyclocondensation
One-Pot Multicomponent Synthesis
Recent advancements utilize microwave irradiation to accelerate the formation of the pyrimidine trione scaffold. This method integrates 3,4-methylenedioxybenzaldehyde , 1,3-dimethylurea , and malonic acid in a single pot.
Procedure :
-
Step 1 : Equimolar quantities of 3,4-methylenedioxybenzaldehyde (1.0 mmol), 1,3-dimethylurea (1.0 mmol), and malonic acid (1.0 mmol) are dissolved in ethanol.
-
Step 2 : The mixture is irradiated in a microwave reactor at 120°C for 20 minutes .
-
Purification : The precipitate is filtered and washed with cold methanol to yield the product in 85% yield .
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between the aldehyde and malonic acid, followed by cyclocondensation with 1,3-dimethylurea. Microwave irradiation enhances reaction efficiency by promoting rapid dielectric heating.
Catalytic Asymmetric Synthesis
Organocatalyst-Mediated Enantioselective Route
A hybrid catalyst system involving L-proline and zinc triflate enables asymmetric synthesis of the target compound. This method achieves enantiomeric excess (ee) >90%.
Procedure :
-
Step 1 : 3,4-Methylenedioxybenzaldehyde (1.0 mmol) and 1,3-dimethylbarbituric acid (1.0 mmol) are mixed in acetonitrile.
-
Step 2 : L-Proline (20 mol%) and zinc triflate (10 mol%) are added, and the reaction is stirred at 60°C for 6 hours .
-
Purification : Column chromatography (hexane/ethyl acetate) yields the product in 72% yield with 92% ee .
Advantages :
-
Eliminates the need for stoichiometric bases.
-
Recyclable catalyst system (up to 5 cycles without loss of activity).
Solvent-Free Mechanochemical Synthesis
Ball Milling Technique
An eco-friendly protocol employs ball milling to achieve solvent-free coupling between 1,3-dimethylbarbituric acid and piperonyl alcohol .
Procedure :
-
Step 1 : Equimolar amounts of 1,3-dimethylbarbituric acid and piperonyl alcohol are placed in a ball mill with zirconia beads .
-
Step 2 : Milling at 30 Hz for 2 hours initiates a dehydrogenative coupling reaction.
-
Purification : The product is washed with hexane to remove unreacted starting material, yielding 68% purity .
Limitations :
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and sustainability of each method:
| Method | Yield (%) | Reaction Time | Catalyst Used | Eco-Friendliness |
|---|---|---|---|---|
| Chloromethyl Coupling | 78 | 12 hours | None | Moderate |
| Microwave Synthesis | 85 | 20 minutes | None | High |
| Organocatalytic Asymmetric | 72 | 6 hours | L-Proline/Zn | High |
| Mechanochemical | 68 | 2 hours | None | Very High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine trione core, potentially converting it into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[1,3]dioxole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzo[1,3]dioxole and pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. Research has shown that similar structures can interact with biological targets such as enzymes and receptors, making them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethylene-1,3-dimethyl-pyrimidine-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The benzo[1,3]dioxole moiety can engage in π-π stacking interactions, while the pyrimidine trione core can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-Benzo[1,3]dioxol-5-ylmethylene-1,3-dimethyl-pyrimidine-2,4,6-trione and its analogs:
Key Observations:
Aromatic Substituent Effects: The benzodioxole group in the target compound provides a rigid, planar structure compared to dimethoxy or hydroxy substituents, which may enhance binding to aromatic receptors .
The 2-thioxo derivative () shows a 18 Da increase in molecular weight due to sulfur substitution, which may influence redox activity or metabolic stability .
Synthetic Routes: Most analogs are synthesized via condensation reactions between substituted aldehydes and 1,3-dimethylbarbituric acid, as seen in Claisen-Schmidt or Michael addition protocols .
Biological Relevance :
- The target compound is listed among chemicals studied in ALS motor neuron pathways, though mechanistic details are unspecified .
- Anti-cancer activity (IC₅₀ = 7.247 µg/ml) is reported for a structurally distinct curcumin analog (), suggesting pyrimidine triones with aromatic substituents warrant further pharmacological screening .
Biological Activity
5-Benzo[1,3]dioxol-5-ylmethylene-1,3-dimethyl-pyrimidine-2,4,6-trione is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 250.23 g/mol. The compound features a pyrimidine core substituted with a benzo[d][1,3]dioxole moiety, which is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
-
Cytotoxicity Testing : A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and tested them against several cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that many compounds showed IC50 values lower than those of standard drugs like doxorubicin. For example:
Compound Cell Line IC50 (µM) Standard Drug IC50 (µM) 5 HepG2 2.38 7.46 5 HCT116 1.54 8.29 5 MCF7 4.52 4.56
This data suggests that these compounds may be more effective than established chemotherapeutics in specific contexts .
The anticancer mechanisms of these compounds were explored through various assays:
- EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- Apoptosis Assessment : Annexin V-FITC assays indicated that the compounds induced apoptosis in cancer cells.
- Cell Cycle Analysis : These studies revealed that the compounds caused cell cycle arrest at different phases depending on the specific compound and cell line tested.
The interaction with mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 further supports their potential as anticancer agents .
Anti-inflammatory Activity
In addition to anticancer properties, derivatives of this compound have shown promising anti-inflammatory effects:
- Inhibition of COX Enzymes : Compounds related to benzo[d][1,3]dioxole have been reported to inhibit cyclooxygenase (COX) enzymes effectively. For instance, one study noted that certain derivatives exhibited higher anti-inflammatory activity than sodium diclofenac within the first hour post-administration .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anti-cancer Activity : A study published in PubMed reported that newly synthesized thiourea derivatives demonstrated significant cytotoxicity against three different cancer cell lines while being non-cytotoxic towards normal cells .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds showed significant reductions in inflammatory markers such as interleukin-1 beta (IL-1β) in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
